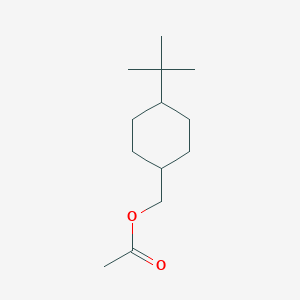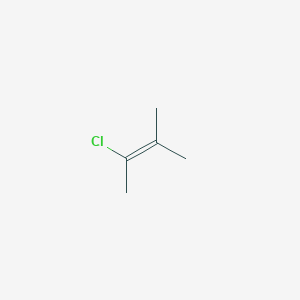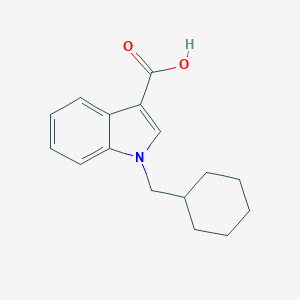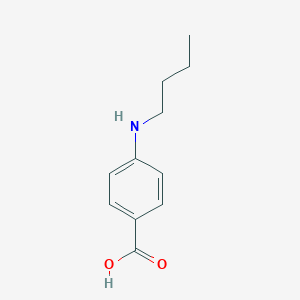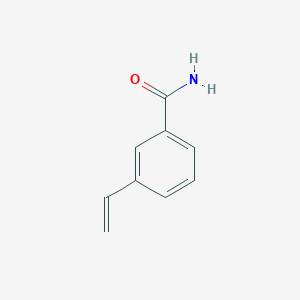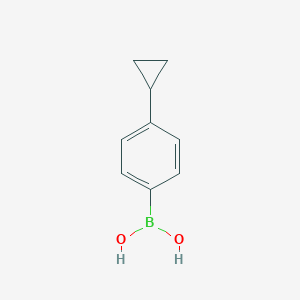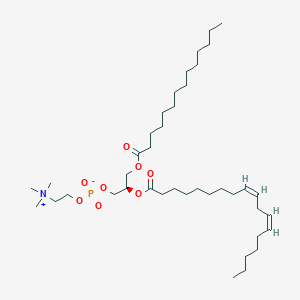
Acide 2-(tert-butoxycarbonyl)-1,2,3,4-tétrahydroisoquinoléine-6-carboxylique
Vue d'ensemble
Description
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, otherwise known as TBTCI, is a versatile and powerful synthetic organic compound that has become increasingly popular in scientific research. TBTCI is a crystalline white powder that can be used as a starting material in various chemical reactions and has been used in the synthesis of a wide variety of compounds. TBTCI is a carboxylic acid derivative of the isoquinoline ring system and is the starting material for a number of syntheses in organic chemistry.
Applications De Recherche Scientifique
Synthèse de peptides
Le groupe tert-butoxycarbonyl (Boc) est un groupe protecteur commun utilisé dans la synthèse de peptides . Il protège les groupes amines pendant le processus de synthèse, ce qui est crucial pour la formation de liaisons peptidiques sans réactions secondaires indésirables. Ce composé, avec son groupe Boc, peut être utilisé pour introduire des motifs photochromiques dans les peptides, créant potentiellement des peptides avec des structures contrôlables par la lumière .
Conception de peptides photoactifs
L'incorporation de motifs photochromiques dans les peptides peut conduire au développement de systèmes supramoléculaires sensibles à la lumière. Ces systèmes ont des applications dans les matériaux intelligents, où les changements structurels induits par la lumière peuvent modifier les propriétés du matériau .
Photocommutateurs moléculaires
Le composé peut être utilisé pour construire des acides aminés diaryléthène (DAE), qui sont des composants de photocommutateurs moléculaires. Ces commutateurs peuvent changer rapidement leur structure en réponse à la lumière, ce qui les rend adaptés aux applications dans la conception de médicaments intelligents et d'autres domaines où des changements moléculaires contrôlés sont souhaités .
Peptides cycliques bioactifs
Les peptides cycliques bioactifs, qui présentent un potentiel thérapeutique important, peuvent être synthétisés à l'aide de ce composé. L'introduction d'un motif photochromique dans la structure peptidique peut améliorer sa bioactivité et fournir une méthode pour contrôler de manière externe ses fonctions biologiques .
Chimie supramoléculaire
En chimie supramoléculaire, la capacité de contrôler l'assemblage et le désassemblage des structures moléculaires avec la lumière est un outil précieux. Ce composé pourrait contribuer au développement de nouveaux assemblages supramoléculaires qui répondent à des stimuli externes .
Développement de médicaments intelligents
Le domaine des médicaments intelligents vise à créer des médicaments qui peuvent être activés ou désactivés avec la lumière. Le rôle de ce composé dans la synthèse de peptides photoactifs pourrait conduire au développement de médicaments aux effets thérapeutiques contrôlables .
Synthèse organique
En tant que bloc de construction en synthèse organique, ce composé peut être utilisé pour créer des molécules organiques complexes avec des fonctions spécifiques. Sa stabilité et sa réactivité le rendent approprié pour la construction de structures plus grandes et plus complexes .
Recherche et développement de nouveaux matériaux
Les propriétés uniques de ce composé, en particulier lorsqu'il est utilisé pour créer des peptides photoactifs, peuvent être appliquées dans la recherche et le développement de nouveaux matériaux présentant des caractéristiques spécifiques sensibles à la lumière .
Mécanisme D'action
Target of Action
Similar compounds with a tert-butoxycarbonyl (boc) group are known to be used in organic synthesis , suggesting that this compound might also interact with various organic molecules during synthesis.
Mode of Action
Compounds with a boc group are known to undergo nucleophilic substitution reactions . This suggests that 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Amino acid derivatives, which this compound is a part of, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability might be influenced by the presence of such substances in the environment.
Result of Action
It’s worth noting that compounds with a boc group are commonly used in the synthesis of various organic molecules , suggesting that this compound might also contribute to the formation of complex organic structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids can lead to the removal of the Boc group , altering the compound’s structure and potentially its function. Furthermore, temperature and pH levels might also affect the compound’s stability and reactivity.
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
The future directions in the research and application of this compound could involve the development of novel room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIFEOHBGCPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463496 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170097-67-3 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170097-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BOC-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



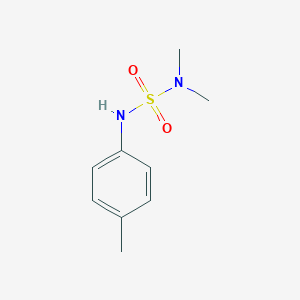
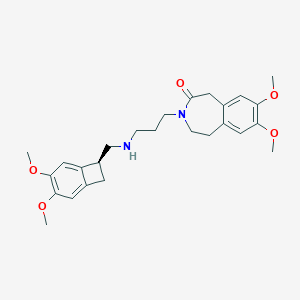

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
